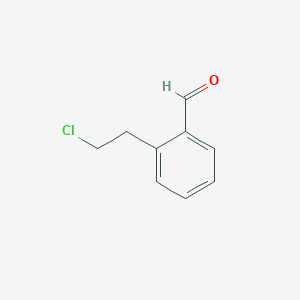

2-(2-氯乙基)苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzaldehyde derivatives can be complex and often involves the use of various reagents and catalysts. For instance, the synthesis of 2-aryl-1,2-dihydrophthalazines involves the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines using potassium carbonate as a base and iron(III) chloride as a catalyst in acetonitrile at 100°C, yielding products with 60 to 91% efficiency . Another example is the one-pot synthesis of heterocyclic beta-chlorovinyl aldehydes using Vilsmeier reagent (DMF/POCl3), which demonstrates the versatility of benzaldehyde derivatives in forming heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be quite diverse. For example, the compound 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine has been characterized by X-ray analysis, revealing that the molecule is not planar and contains a strong O–H⋯N hydrogen bond . Similarly, the crystal structure of p-[N,N-bis(2-chloroethyl)amino]benzaldehyde-4-phenyl thiosemicarbazone shows that the compound exists in the thione form with a trans-conformation between certain atoms .

Chemical Reactions Analysis

Benzaldehyde derivatives can participate in various chemical reactions. The interaction of the bifunctional Lewis acid 1,2-bis(chloromercurio)tetrafluorobenzene with benzaldehyde forms an adduct with a long Hg–O bond, indicating the reactivity of the aldehyde group in forming complexes . Additionally, the photosensitization by benzaldehyde in the gas phase can lead to cis-trans isomerizations of 1,2-dichloroethylenes, showcasing the role of benzaldehyde in photochemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. Spectroscopic studies of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde have provided detailed information about its structure through various techniques such as MS, IR, NMR, and UV-visible spectroscopy . The nonlinear optical properties of 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine have been investigated, revealing good nonlinear optical properties, which could be relevant for applications in photonics .

科学研究应用

氧化和催化特性

- 苯甲醛是一种重要的化学物质,在化妆品、香水、食品、染料、农用化学品和制药工业中都有应用。研究表明,用氯磺酸处理的介孔催化剂的氧化性能提高,增强了苯甲醇向苯甲醛的转化 (Sharma, Soni, & Dalai, 2012)。

- 已经研究了金属有机骨架(如 Cu3(BTC)2)的催化性能,特别是在苯甲醛的化学吸附方面,表明其在液相反应中具有活化潜力 (Schlichte, Kratzke, & Kaskel, 2004)。

酶促反应和合成

- 苯甲醛裂合酶是一种高度对映选择性的酶,已用于苯偶姻衍生物的不对称合成中,涉及苯甲醛化合物在反应工程过程中的反应 (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007)。

- 苯甲醛衍生物已被合成用于各种有机反应中,例如在绿色化学应用中制备香豆素 (Verdía, Santamarta, & Tojo, 2017)。

光敏化研究

- 苯甲醛的光敏化作用已得到研究,特别是在二氯乙烯的异构化中,揭示了能量转移过程的见解 (Maré, Fontaine, & Termonia, 1971)。

化学合成和标记

- 标记苯甲醛的合成,包括用于合成有机化学的同位素标记,突出了苯甲醛衍生物在合成药物和天然产物中的多功能性 (Boga, Alhassan, & Hesk, 2014)。

生物生产和环境应用

- 使用毕赤酵母菌等酵母菌株在生物反应器中生物生产苯甲醛,显示出环保地生产诱导风味的分子 (Craig & Daugulis, 2013)。

- 在环境传感中,镧系元素有机骨架已被用作发光探针来检测苯甲醛等苯衍生物,表明其在环境监测中的作用 (Che, Hou, Shi, Yang, Hou, & Zhao, 2019)。

安全和危害

作用机制

Target of Action

The primary target of 2-(2-Chloroethyl)benzaldehyde is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps :

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .

Biochemical Pathways

The biochemical pathways affected by 2-(2-Chloroethyl)benzaldehyde involve the substitution reactions of benzene derivatives . These reactions can be influenced by the electron donating or electron withdrawing nature of the substituents . The influence a substituent exerts on the reactivity of a benzene ring may be explained by the interaction of two effects: Inductive and Conjugation Effects .

Pharmacokinetics

It is known that the compound’sADME properties (Absorption, Distribution, Metabolism, and Excretion) can impact its bioavailability .

Result of Action

The result of the action of 2-(2-Chloroethyl)benzaldehyde is the formation of a substituted benzene ring . This occurs after the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .

属性

IUPAC Name |

2-(2-chloroethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,7H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRVEOGRMZVRPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)amino]methyl}-4-methylpentanoic acid](/img/structure/B3003736.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B3003738.png)

![2-[(4-iodophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3003740.png)

![3,7-Dioxa-9-azabicyclo[3.3.1]nonane](/img/structure/B3003743.png)

![4-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B3003745.png)

![1-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl}prop-2-en-1-one](/img/structure/B3003747.png)

![N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide](/img/structure/B3003750.png)

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B3003757.png)

![1-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B3003758.png)